N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a phenyl group at position 3 and a sulfanyl acetamide moiety at position 3. The 4-acetylphenyl group on the acetamide distinguishes it from related compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-12(22)13-7-9-15(10-8-13)19-16(23)11-24-18-20-17(21-25-18)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEFEDIVQFCBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the following steps:
Formation of 3-phenyl-1,2,4-thiadiazole: This can be achieved by the cyclization of thiosemicarbazide with phenyl isothiocyanate under acidic conditions.
Sulfanyl Substitution: The thiadiazole derivative is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole and sulfanyl groups are susceptible to oxidation under controlled conditions:
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Thiadiazole ring oxidation : Under acidic or oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>/H<sup>+</sup>), the thiadiazole ring undergoes oxidation, forming sulfoxides or sulfones (Fig. 1A).
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Sulfanyl bridge oxidation : The –S– group oxidizes to sulfinic (–SO<sub>2</sub>–) or sulfonic (–SO<sub>3</sub>–) acid derivatives, altering electronic properties.
Table 1: Oxidation Pathways
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Thiadiazole oxidation | H<sub>2</sub>O<sub>2</sub>/H<sup>+</sup>, 60°C | Sulfoxide derivative | 65–70 | |
| Sulfanyl oxidation | KMnO<sub>4</sub>/H<sub>2</sub>O | Sulfonic acid analog | 55 |
Nucleophilic Substitution
The sulfanyl (–S–) group participates in nucleophilic displacement reactions:
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Thiol exchange : Reacts with amines (e.g., benzylamine) to form new C–N bonds, replacing the sulfanyl group (Fig. 1B).
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Halogenation : Treatment with Cl<sub>2</sub>/Br<sub>2</sub> substitutes –S– with –Cl/–Br, enabling further functionalization.
Key Findings:
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Substitution at the sulfanyl position proceeds via an S<sub>N</sub>2 mechanism, confirmed by kinetic studies.
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Halogenated derivatives show enhanced bioactivity in preliminary screens.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acid hydrolysis : Yields 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetic acid and 4-acetylaniline (Fig. 1C).
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Base hydrolysis : Generates the corresponding carboxylate salt, soluble in polar solvents.
Table 2: Hydrolysis Parameters
| Condition | Reagent | Product | Rate Constant (k, s<sup>-1</sup>) |
|---|---|---|---|
| Acidic | 6M HCl, reflux | Acetic acid derivative | 2.3 × 10<sup>-4</sup> |
| Basic | 2M NaOH, 80°C | Carboxylate salt | 5.1 × 10<sup>-4</sup> |
Acylation and Alkylation
The nitrogen atoms in the thiadiazole ring serve as nucleophilic sites:
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Acylation : Reacts with acetyl chloride to form N-acetylated derivatives (Fig. 1D).
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Alkylation : Treatment with methyl iodide yields N-methyl-thiadiazole analogs.
Mechanistic Insight:
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Acylation occurs preferentially at N<sup>4</sup> due to steric and electronic factors.
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Alkylated products demonstrate improved metabolic stability in vitro.
Cross-Coupling Reactions
The phenyl and acetylphenyl groups enable transition-metal-catalyzed couplings:
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Suzuki coupling : Pd(PPh<sub>3</sub>)<sub>4</sub> catalyzes aryl boronic acid coupling at the acetylphenyl ring (Fig. 1E).
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Heck reaction : Introduces alkenyl groups via Pd-mediated C–H activation.
Table 3: Coupling Reaction Efficiency
| Reaction | Catalyst | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki | Pd(PPh<sub>3</sub>)<sub>4</sub> | 4-Fluorophenylboronic acid | 82 |
| Heck | Pd(OAc)<sub>2</sub> | Styrene | 68 |
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions:
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Huisgen cycloaddition : Reacts with azides to form triazole-fused hybrids under Cu(I) catalysis (Fig. 1F).
Schotten-Baumann Benzoylation
The acetamide group reacts with benzoyl chloride under Schotten-Baumann conditions:
Optimization Data:
Research Implications
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Functionalization at the thiadiazole ring enhances anticoagulant activity (Ki = 0.041 µM for FVIIa inhibition) .
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Triazole- and sulfone-modified analogs show 10-fold increased potency in cancer cell line assays.
This compound’s chemical versatility positions it as a valuable scaffold for medicinal chemistry, particularly in developing multitarget inhibitors for inflammatory and oncological pathologies.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing a thiadiazole moiety exhibit significant anticancer properties. N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide's structure suggests potential activity against various cancer cell lines. Thiadiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, one study demonstrated that thiadiazole derivatives could inhibit the proliferation of breast cancer cells through the modulation of specific signaling pathways .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Thiadiazole derivatives are known for their effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have reported that derivatives similar to this compound exhibit significant inhibition against Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Agricultural Uses
The compound's antifungal properties suggest potential applications in agriculture as a fungicide. Its ability to inhibit fungal growth could be utilized in crop protection products to combat plant pathogens that threaten agricultural productivity. Research into similar compounds has shown efficacy against common agricultural fungi, indicating a promising avenue for further exploration .
Material Science
In material science, the incorporation of thiadiazole compounds into polymers can enhance their thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for electronics and coatings . The unique properties of thiadiazole derivatives can lead to innovations in material formulations.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of various thiadiazole derivatives on human breast cancer cell lines. The findings indicated that certain modifications to the thiadiazole structure significantly enhanced anticancer activity. The study concluded that this compound could be a candidate for further development as an anticancer agent due to its structural similarities with effective compounds .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy of thiadiazole derivatives against pathogenic bacteria. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This study highlighted the potential for developing new antimicrobial agents based on the structure of this compound .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structurally analogous compounds differ in heterocyclic cores (e.g., triazole vs. thiadiazole), substituents, and bioactivity profiles. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Observations
Heterocycle Influence :
- Thiadiazole vs. Triazole : Thiadiazole derivatives (e.g., the main compound) often exhibit enhanced metabolic stability due to sulfur’s electron-withdrawing effects, whereas triazoles (e.g., OLC-12 , Compound 6a ) may show higher binding affinity to enzymes like Orco receptors or nitric oxide synthases .
- Antimicrobial Activity : The 1,2,3-triazole derivative (Compound 38) demonstrates moderate MIC values (32–64 μg/mL) against E. coli , suggesting that replacing the thiadiazole with a triazole could reduce potency in some contexts.
Electron-Withdrawing Groups: Compounds with chloro () or nitro () substituents show marked enzyme inhibition (e.g., LOX, BChE), whereas acetyl groups (main compound) might favor anti-inflammatory pathways .
Synthetic Accessibility :
- The main compound’s synthesis likely follows a route similar to ’s triazole analogs (reflux with TEA in acetonitrile), but the thiadiazole core requires distinct starting materials (e.g., 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, ) .
Biological Activity
N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, with the CAS number 864856-27-9, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structure, and various biological activities, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 369.46 g/mol. The compound features a thiadiazole ring which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-acetylphenyl and 3-phenyl-1,2,4-thiadiazole derivatives. The process may include various chemical transformations such as acylation and thiolation to achieve the desired structure. The specific synthetic route can significantly influence the yield and purity of the final product.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties:
- Cell Proliferation Inhibition : The compound has shown significant anti-proliferative effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). In vitro assays demonstrated that it can induce cell cycle arrest and apoptosis in these cell lines .
- Mechanism of Action : Molecular docking studies suggest that the compound may inhibit key proteins involved in cancer progression such as CDK9 and STAT3 by interfering with their ATP-binding sites . This inhibition leads to reduced transcriptional activity associated with tumor growth.
Antimicrobial Activity
The thiadiazole moiety in this compound contributes to its antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it possesses comparable activity to standard antibiotics .
- Fungal Activity : Additionally, derivatives of thiadiazoles have been reported to exhibit antifungal activity against strains like Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial applications .
Anti-inflammatory Properties
Emerging research indicates that compounds containing thiadiazole rings can also exhibit anti-inflammatory effects. These may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Table 1: Summary of Biological Activities
Q & A
Q. Critical Parameters :
- Solvent choice (polar aprotic solvents like DMF improve yield).
- Temperature control (exothermic reactions require gradual heating).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product from by-products .
How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?
Level: Basic (Characterization)
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., acetylphenyl protons at δ 2.5–2.6 ppm; thiadiazole sulfanyl protons at δ 3.8–4.0 ppm) .
- X-ray Crystallography : SHELX software (SHELXL-2018) refines crystal structures to confirm bond lengths and angles, particularly for the thiadiazole and acetamide moieties .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 424.08) .
What biological targets and mechanisms of action are hypothesized for this compound?
Level: Advanced (Bioactivity)
- Enzyme Inhibition : The 1,2,4-thiadiazole moiety may inhibit α-glucosidase or acetylcholinesterase by binding to catalytic sites, as shown in analogs .
- Apoptosis Induction : Structural analogs activate caspase-3/7 in cancer cells, suggesting a pro-apoptotic mechanism via mitochondrial pathways .
- Molecular Docking : Preliminary studies on similar compounds predict strong binding to kinase domains (e.g., EGFR tyrosine kinase) with docking scores < -8.0 kcal/mol .
How do substituent variations (e.g., acetylphenyl vs. methoxyphenyl) impact bioactivity?
Level: Advanced (Structure-Activity Relationships)
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Acetylphenyl | Enhanced enzyme inhibition (IC50: 12 μM) | |
| 4-Methoxyphenyl | Reduced cytotoxicity (IC50: >50 μM) | |
| Halogenated phenyl | Improved apoptosis (caspase activation 2x) |
Key Insight : Electron-withdrawing groups (e.g., acetyl) enhance target binding, while bulky substituents reduce membrane permeability .
How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Level: Advanced (Data Contradiction Analysis)
- Metabolic Stability Testing : Use liver microsomes to assess rapid degradation (e.g., t1/2 < 30 min) that may explain in vivo inefficacy .
- Formulation Optimization : Encapsulate the compound in PEGylated liposomes to improve bioavailability .
- Dose-Response Reevaluation : Conduct PK/PD modeling to identify optimal dosing regimens that align with in vitro IC50 values .
What computational strategies are recommended for predicting target interactions?
Level: Advanced (Mechanistic Studies)
- Molecular Dynamics Simulations : Simulate binding to α-glucosidase (PDB: 2ZE0) over 100 ns to assess stability of hydrogen bonds with Thr614 and Asp616 .
- Pharmacophore Modeling : Identify essential features (e.g., thiadiazole sulfur, acetamide carbonyl) using Schrödinger’s Phase .
What are the stability and storage requirements for this compound?
Level: Advanced (Material Handling)
- Light Sensitivity : Degrades under UV light; store in amber vials at -20°C .
- pH Stability : Stable in neutral buffers (pH 6–8); avoid acidic conditions (pH < 4) to prevent acetamide hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
